Unii-78YP9ZU8U6
Description
UNII-78YP9ZU8U6 (CAS No. 96799-02-9) is a heterocyclic organic compound with the chemical formula C₇H₇N₃O and a molecular weight of 149.15 g/mol . It is structurally characterized as a pyrazole derivative, specifically 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, featuring a fluorophenyl substituent and a carboxamide functional group. The compound exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it pharmacologically relevant for central nervous system (CNS)-targeted applications. Notably, it is classified as a non-CYP inhibitor, reducing risks of metabolic interference .
Synthesis:
The compound is synthesized via a microwave-assisted reaction using cyanuric chloride, 4-fluorophenyl-2-ethylamine, and N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) solvent. The reaction proceeds at controlled temperatures (50–100°C) to yield the target product with high purity (>95%) .
Properties
CAS No. |
1071471-25-4 |
|---|---|
Molecular Formula |
C26H2918FN6O7S2 |
Molecular Weight |
619.67 |
IUPAC Name |
(S)-3-(4-(2-(fluoro-18F)ethoxy)phenyl)-2-((S)-3-methyl-2-(4-(((2-sulfamoylbenzo[d]thiazol-6-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido)propanoic acid |
InChI |
InChI=1S/C26H29FN6O7S2/c1-15(2)23(24(34)29-21(25(35)36)11-16-3-5-18(6-4-16)39-10-9-27)33-13-17(31-32-33)14-40-19-7-8-20-22(12-19)41-26(30-20)42(28,37)38/h3-8,12-13,15,21,23H,9-11,14H2,1-2H3,(H,29,34)(H,35,36)(H2,28,37,38)/t21-,23-/m0/s1/i27-1 |
InChI Key |
QGYZPMXIVNIGKA-SZJJUGPPSA-N |
SMILES |
O=C(O)[C@H](CC1=CC=C(OCC[18F])C=C1)NC([C@@H](N2N=NC(COC3=CC=C4N=C(S(=O)(N)=O)SC4=C3)=C2)C(C)C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VM4-037 F-18; VM4 037 F-18; VM4037 F-18; (F18)Vm-4-037; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Solubility : Highly soluble in water and polar solvents.
- Hazard Profile : Classified under warning codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Comparison with Similar Compounds
UNII-78YP9ZU8U6 is compared below with three structurally analogous pyrazole derivatives (similarity scores: 0.59–0.63) to highlight distinctions in structure, properties, and applications .
Table 1: Structural and Functional Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Similarity |
|---|---|---|---|---|---|
| This compound | 96799-02-9 | C₇H₇N₃O | 149.15 | 4-fluorophenyl, carboxamide | CNS targeting, non-CYP inhibitor |
| Methyl 5-amino-1H-pyrazole-3-carboxylate | 103431-25-4 | C₅H₇N₃O₂ | 141.13 | Methyl ester | Intermediate in agrochemical synthesis |
| 3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile | 959236-28-5 | C₁₆H₁₂N₄O | 276.29 | Phenoxyphenyl, nitrile | Anticancer lead compound |
| Ethyl 5-amino-1H-pyrazole-3-carboxylate | 103431-26-5 | C₆H₉N₃O₂ | 155.15 | Ethyl ester | Pharmaceutical intermediate |
Structural Analysis
- This compound vs. Methyl 5-amino-1H-pyrazole-3-carboxylate: The methyl ester group in the latter reduces polarity compared to the carboxamide in this compound, resulting in lower water solubility (141.13 g/mol vs. 149.15 g/mol) and altered pharmacokinetics .
- This compound vs. 3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile: The phenoxyphenyl and nitrile groups in the latter enhance lipophilicity (logP ~2.8 vs. 1.5 for this compound), favoring membrane penetration but reducing BBB permeability .
- This compound vs. Ethyl 5-amino-1H-pyrazole-3-carboxylate: The ethyl ester increases molecular weight (155.15 vs. 149.15 g/mol) and alters metabolic stability, making it more prone to esterase hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
